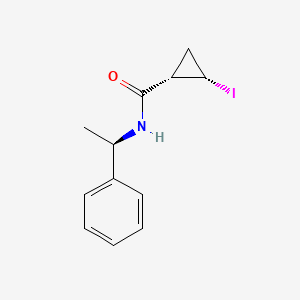
Methyl 3,3-dimethyloxetane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,3-dimethyloxetane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a methyl ester group at the 2-position and two methyl groups at the 3-position of the oxetane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyloxetane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable hydroxy ester. For example, the reaction of 3,3-dimethyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as the use of cyclization reactions and appropriate catalysts, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
Methyl 3,3-dimethyloxetane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the oxetane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.
科学研究应用
Methyl 3,3-dimethyloxetane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxetane derivatives.
Medicine: Research into the medicinal properties of oxetane derivatives includes their potential use as antiviral, antibacterial, and anticancer agents.
Industry: this compound is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of methyl 3,3-dimethyloxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
3,3-Dimethyloxetane: A simpler oxetane derivative without the ester group.
Methyl oxetane-3-carboxylate: Similar structure but lacks the additional methyl groups at the 3-position.
Oxetane-3-carboxylic acid: The carboxylic acid analog of methyl 3,3-dimethyloxetane-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both the ester group and the two methyl groups at the 3-position. This structural feature imparts distinct reactivity and properties compared to other oxetane derivatives.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
methyl 3,3-dimethyloxetane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-10-5(7)6(8)9-3/h5H,4H2,1-3H3 |
InChI 键 |
CIQGDVPEPLSFKT-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)

![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
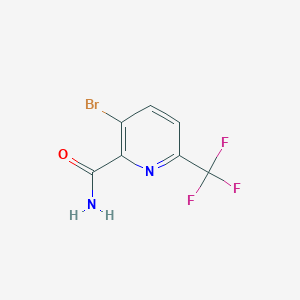
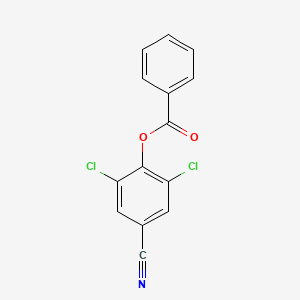
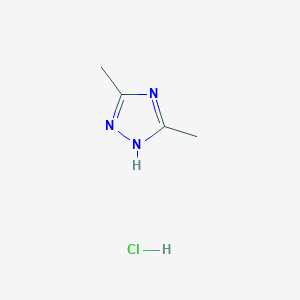
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
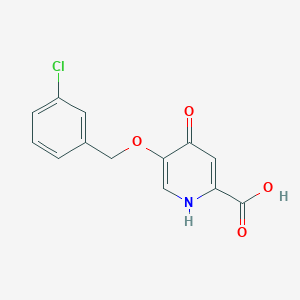
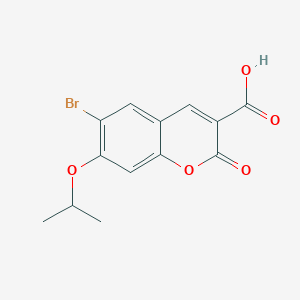
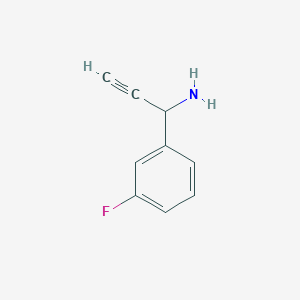
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)
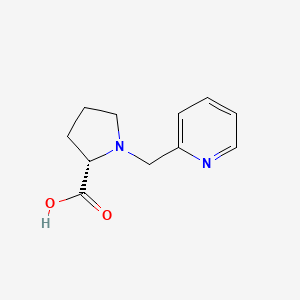
![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
